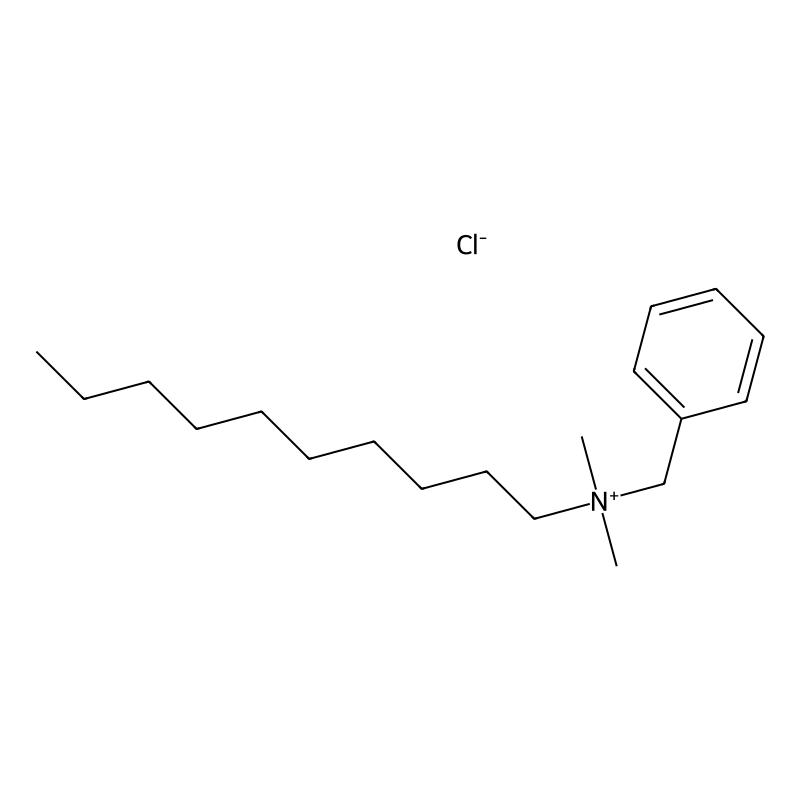

Benzyldimethyldecylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water at 20 °C: good

Canonical SMILES

Benzyldimethyldecylammonium chloride (frequently categorized under the broad benzalkonium chloride mixture CAS 63449-41-2, with specific homolog CAS 965-32-2), commonly referred to as C10-BAC, is a precisely defined short-chain quaternary ammonium compound. Unlike generic, multi-chain benzalkonium chloride (BAC) mixtures that are heavily dominated by C12 and C14 alkyl chains, the isolated C10 homolog offers distinct physicochemical advantages. In industrial procurement and chemical formulation, C10-BAC is prioritized for its significantly higher critical micelle concentration (CMC), superior aqueous solubility, and lower lipophilicity. These baseline properties make it an essential material for specialized phase-transfer catalysis, high-concentration aqueous surfactant systems, and processes requiring high active monomer concentrations without the premature micellization or excessive surface sorption typical of longer-chain quaternary ammonium compounds [1].

Procuring generic benzalkonium chloride mixtures (C8–C18) or substituting with the more common C12-BAC homolog often fails in precision applications due to chain-length-dependent micellization and sorption behaviors. Longer-chain homologs (C12–C18) rapidly self-assemble into micelles at low millimolar concentrations, which can sequester active pharmaceutical ingredients, alter reaction kinetics in phase-transfer catalysis, and cause unwanted formulation viscosity spikes [1]. Furthermore, C12+ chains exhibit strong, non-linear sorption to silicates and environmental particulates, leading to rapid active ingredient depletion in complex matrices. Relying on the generic mixture introduces batch-to-batch variability in the partitioning coefficient and micellization threshold, making the pure C10-BAC essential for reproducible, high-concentration aqueous workflows where monomeric stability is non-negotiable.

Superior Monomeric Stability via Elevated Critical Micelle Concentration

The critical micelle concentration (CMC) of benzalkonium chlorides is strictly dependent on the alkyl chain length, directly impacting formulation capacity. While C12-BAC exhibits a CMC of approximately 1.78 to 5.2 mM, C10-BAC maintains a significantly higher CMC, remaining in its monomeric state at much higher concentrations[1]. This thermodynamic property prevents premature aggregation, allowing formulators to utilize higher concentrations of the active surfactant before micellar structures form and alter the fluid's rheology or catalytic availability.

| Evidence Dimension | Critical Micelle Concentration (CMC) |

| Target Compound Data | C10-BAC maintains monomeric form at higher concentrations (CMC > 15 mM). |

| Comparator Or Baseline | C12-BAC (CMC ~1.78 - 5.2 mM) and C16-BAC (CMC < 1 mM). |

| Quantified Difference | C10-BAC exhibits a multi-fold higher CMC than C12-BAC. |

| Conditions | Aqueous solutions at standard temperature. |

Enables the formulation of highly concentrated aqueous solutions without premature micellization, preventing viscosity spikes and active ingredient sequestration.

Reduced Silicate Sorption for Enhanced Bioavailability and Washability

In environmental and industrial matrices containing suspended solids, the sorption behavior of quaternary ammoniums dictates their free active concentration. Sorption isotherms on kaolinite and smectite clays reveal that longer-chain compounds bind significantly stronger than shorter-chain analogs. Specifically, the sorption isotherm magnitude for C12-BAC is substantially higher than that of C10-BAC [1]. This reduced binding affinity means C10-BAC is far less prone to being deactivated by suspended silicates or leaving stubborn residues on industrial equipment.

| Evidence Dimension | Sorption affinity to kaolinite/smectite clays |

| Target Compound Data | C10-BAC exhibits lower, more linear sorption isotherms. |

| Comparator Or Baseline | C12-BAC and C14-BAC. |

| Quantified Difference | C12-BAC demonstrates significantly stronger, non-linear sorption to silicate surfaces compared to C10-BAC. |

| Conditions | Dilute aqueous suspensions with kaolinite/smectite. |

Ensures that the active compound remains bioavailable in complex, particle-rich environments (like wastewater or agricultural soils) and facilitates easier equipment washout.

Favorable Toxicological Profile Regarding Enzymatic Inhibition

Alkyl chain length in benzalkonium chlorides directly impacts their interaction with human enzymes, heavily influencing their safety profile. In vitro assays assessing the inhibition of human placental aromatase (CYP19A1) show that C12, C14, C16, and C18 homologs significantly suppress enzyme activity at concentrations as low as 10 μM. In contrast, C10-BAC requires a substantially higher concentration (up to 100 μM) to achieve a 50% suppression of residual activity, indicating a significantly lower binding affinity to the heme site of the enzyme[1].

| Evidence Dimension | Human aromatase (CYP19A1) inhibition |

| Target Compound Data | ~50% suppression requires 100 μM concentration. |

| Comparator Or Baseline | C12-BAC and longer homologs. |

| Quantified Difference | C12-C18 BACs significantly suppress activity at 10 μM, whereas C10-BAC requires ~10x the concentration for similar effects. |

| Conditions | In vitro human placental microsome assay. |

Provides a safer toxicological and endocrine-disruption profile, making it a preferred choice for consumer-facing formulations and sensitive biological applications.

Enhanced Hydrophilicity for Specialized Solvent Systems

The shorter decyl chain of C10-BAC fundamentally alters its partitioning behavior compared to standard BAC mixtures. In Hydrophilic Interaction Liquid Chromatography (HILIC) studies, the elution order of BAC homologs is exactly reversed compared to reversed-phase chromatography, with C10-BAC eluting last [1]. This demonstrates that C10-BAC possesses the strongest hydrophilic interaction among the common homologs, correlating with its superior aqueous solubility and distinct phase-transfer capabilities in highly polar systems.

| Evidence Dimension | HILIC retention time / Hydrophilicity |

| Target Compound Data | Strongest retention on HILIC stationary phases. |

| Comparator Or Baseline | C12-BAC to C16-BAC. |

| Quantified Difference | C10-BAC elutes after C12-C16 homologs in HILIC, confirming significantly higher hydrophilicity. |

| Conditions | HILIC-MS/MS using acetonitrile-aqueous ammonium formate mobile phase. |

Validates its use in highly polar solvent formulations and specialized phase-transfer catalysis where high aqueous affinity is required.

High-Concentration Phase-Transfer Catalysis

Because C10-BAC maintains its monomeric state at higher concentrations due to its elevated CMC and possesses strong hydrophilicity, it is the optimal phase-transfer catalyst for reactions requiring high aqueous-phase catalyst loading. Unlike C12-BAC, it achieves this without inducing micellar sequestration or emulsion stabilization that complicates downstream phase separation[1].

Formulations for High-Particulate Environments

In agricultural treatments, wastewater processing, or industrial surface cleaning where silicate dust and clays are present, C10-BAC is preferred over generic BAC mixtures. Its lower sorption affinity to kaolinite and smectite ensures that the active surfactant is not rapidly depleted by binding to environmental particulates, maintaining process efficacy[2].

Biocompatible and Consumer-Facing Surfactant Systems

For formulations requiring a cationic surfactant with a minimized endocrine disruption risk profile, C10-BAC is a superior procurement choice compared to C12-BAC. Its significantly lower inhibition of human aromatase (CYP19A1) at moderate concentrations makes it a safer precursor for specialized personal care products, sanitizers, and sensitive laboratory reagents [3].

References

- [1] Heyde, B. J., et al. Smectite clay minerals reduce the acute toxicity of quaternary alkylammonium compounds. Scientific Reports 10, 15397 (2020).

- [2] Kaolinite Sorption Isotherms of Benzalkonium and Dialkyldimethylammonium Compounds under Dilute Conditions Investigated by Direct and Passive Sampling Methods. ChemRxiv (2024).

- [3] Chain Length-Dependent Inhibition of Human and Rat Placental Aromatase by Benzalkonium Disinfectants: Experimental, Quantitative Structure-Activity Relationship, and In Silico Docking Insights. ACS Publications (2025).

Physical Description

HYGROSCOPIC WHITE-TO-YELLOW POWDER WITH CHARACTERISTIC ODOUR.

Melting Point

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

63449-41-2

General Manufacturing Information

Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1): INACTIVE